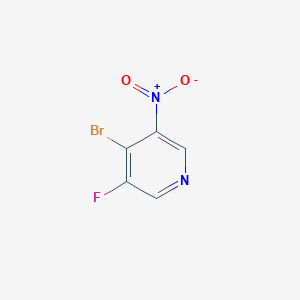
4-Bromo-3-fluoro-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 3-bromo-4-fluoropyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . Another approach involves the bromination of 3-fluoro-5-nitropyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 4-bromo-3-fluoro-5-aminopyridine.
Cross-Coupling Reactions: Formation of biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
4-Bromo-3-fluoro-5-nitropyridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-fluoro-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of electron-withdrawing groups (bromine, fluorine, nitro) can influence its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-fluoro-5-nitropyridine
- 4-Bromo-2-fluoro-5-nitropyridine
- 3-Fluoro-5-nitropyridine
Uniqueness
4-Bromo-3-fluoro-5-nitropyridine is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity patterns and applications compared to its analogs . The combination of bromine, fluorine, and nitro groups provides a versatile platform for further functionalization and derivatization .
Propiedades
Fórmula molecular |
C5H2BrFN2O2 |
|---|---|
Peso molecular |
220.98 g/mol |
Nombre IUPAC |
4-bromo-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |
Clave InChI |
FHZHOUCMLVWWDU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)F)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


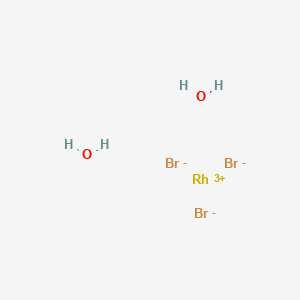

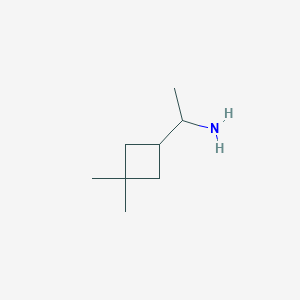
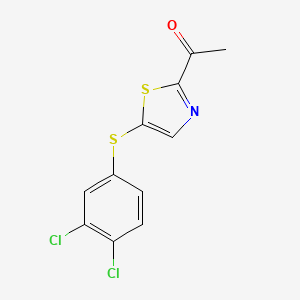
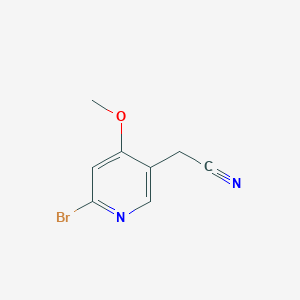

![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)
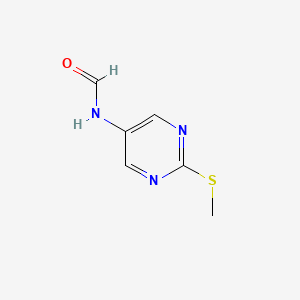
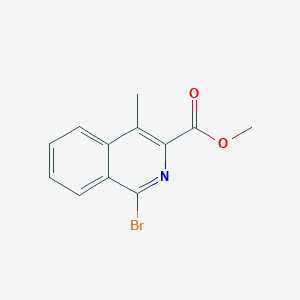

![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
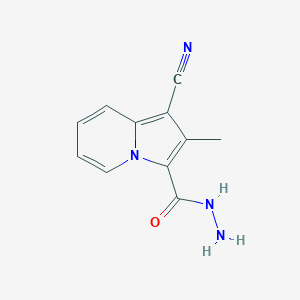
![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)
